4-Fluoro-D-phenylalanine

Overview

Description

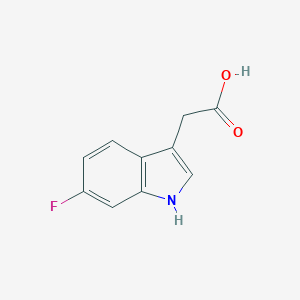

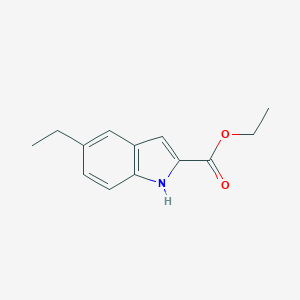

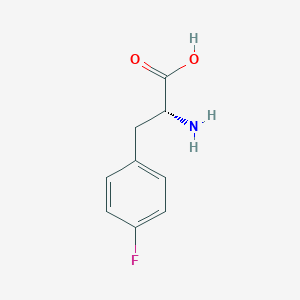

4-Fluoro-D-phenylalanine is a white to off-white powder . It is a building block used in the preparation of new peptidomimetics . It is also a phenylalanine derivative .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

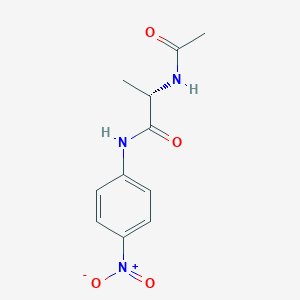

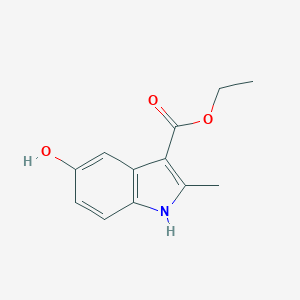

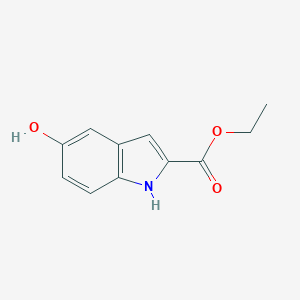

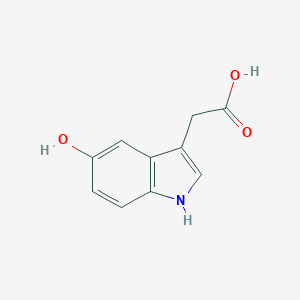

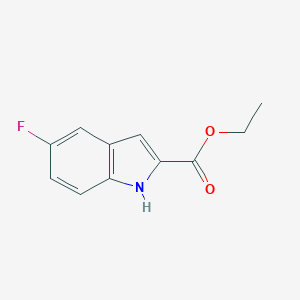

The molecular formula of this compound is C9H10FNO2 . The molecular weight is 183.18 .Chemical Reactions Analysis

Fluorinated phenylalanine derivatives participate in various chemical reactions, leveraging the unique properties conferred by the fluorine.Physical and Chemical Properties Analysis

This compound is a white to almost white powder .Scientific Research Applications

Enhanced Quenching Effect in Molecular Probes : The incorporation of 4-Fluoro-D-phenylalanine into molecular probes has been shown to significantly lower the background fluorescence intensities, enhancing the signal-to-noise ratio. This is attributed to the synergetic effect of aggregation-caused quenching and the presence of a quencher, improving performance in cell apoptosis detection (Ren et al., 2015).

Inhibition of Protein and Nucleic Acid Biosynthesis : Research has shown that 4-Fluoro-phenylalanine can inhibit the incorporation of phenylalanine into proteins in Ehrlich mouse ascites tumor cells, particularly affecting amino acid activation and transfer to microsomes in protein synthesis (Tamemasa et al., 1968).

Tumor Imaging and Therapy Applications : Studies indicate the potential of this compound derivatives, like 4-borono-2-[18F]fluoro-D,L-phenylalanine, as probes for positron emission tomography (PET) in tumor imaging. This compound shows promise for use in boron neutron capture therapy, demonstrating high tumor-to-tissue uptake ratios and metabolic stability in tumor cells (Ishiwata et al., 1991).

Solvent Accessibility Studies in Polypeptide Hormones : The incorporation of 4-fluoro-l-phenylalanine into polypeptide hormones allows for the study of interactions with membrane-spanning receptors. This approach is useful for understanding the solvent exposure of specific sites within hormone sequences (Hou et al., 2017).

Contribution to Protein-Ligand Interactions : Research on para-fluoro-D-phenylalanine (PFF) demonstrates its ability to enhance binding to enzymes like carboxypeptidase A, potentially due to increased hydrophobic character at the protein-ligand interface. This property can be leveraged to study and optimize protein-ligand interactions (Ippolito & Christianson, 1992).

Peptidomimetics and Drug Design : this compound is used in the design of peptidomimetics, which have applications in drug development. Its incorporation into peptides can enhance stability, improve cellular membrane transport, and increase bio-availability (Latacz et al., 2006).

Study of Protein Conformational Changes : Fluorescent amino acids like 4-fluoro-l-phenylalanine have been used to study conformational changes in proteins. These studies are important for understanding protein function and interactions (Chen et al., 2013).

Mechanism of Action

Target of Action

4-Fluoro-D-phenylalanine is a fluorinated phenylalanine that has been used in various pharmaceutical applications . It has been shown to have considerable industrial and pharmaceutical applications, playing an important role as potential enzyme inhibitors as well as therapeutic agents .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound is a phenylalanine antagonist and may cause inhibition of protein synthesis .

Biochemical Pathways

this compound is involved in the chemistry of peptides containing fluorinated phenylalanines . It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Result of Action

The result of the action of this compound is primarily seen in its effects on the stability and activity of peptides in therapeutic vaccines and enzymes . It also has potential as a tracer for pancreas imaging with positron emission tomography .

Safety and Hazards

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This could be a significant area of future research.

Biochemical Analysis

Biochemical Properties

4-Fluoro-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid pathway for the synthesis of flavones .

Cellular Effects

High levels of this compound can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway for the synthesis of flavones It interacts with enzymes or cofactors in this pathway

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18125-46-7 | |

| Record name | 4-Fluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18125-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.